molecular formula C10H8Cl2N2O2 B2993614 3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione CAS No. 90800-08-1

3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione

Cat. No.: B2993614
CAS No.: 90800-08-1
M. Wt: 259.09
InChI Key: YJHHKTOGWTWTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to an imidazolidine-2,4-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 2,4-dichlorophenyl isocyanate with methylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step process that includes the initial formation of the dichlorophenyl isocyanate, followed by its reaction with methylurea. The process requires careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as hydroxide ions (OH⁻) or alkoxides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione has found applications in several scientific fields:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical compounds.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: The compound is utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism by which 3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2,4-Dichlorophenol

  • 2,4-Dichlorophenoxyacetic acid

  • 2,4,5-Trichlorophenol

  • Pentachlorophenol

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-1-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-13-5-9(15)14(10(13)16)8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHHKTOGWTWTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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